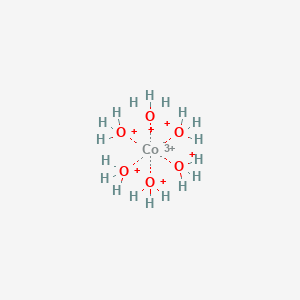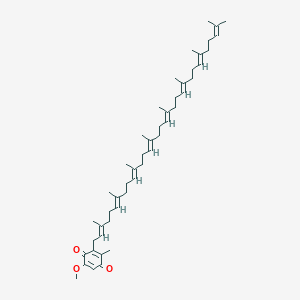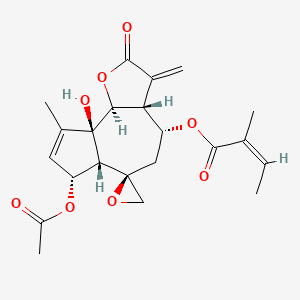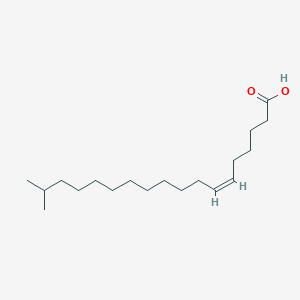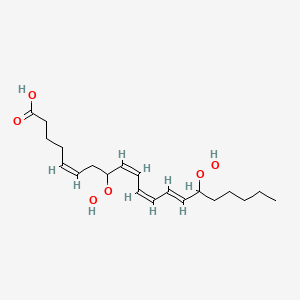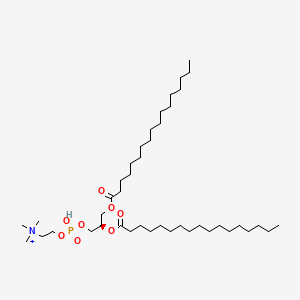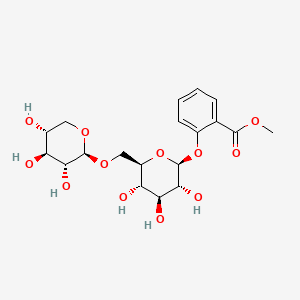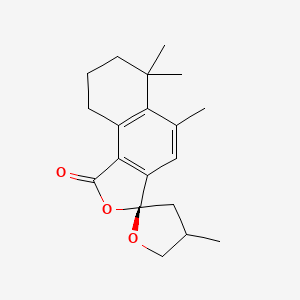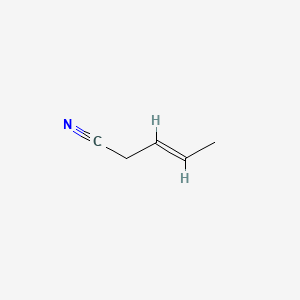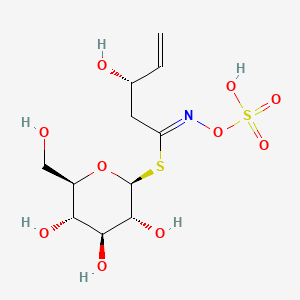
epi-Progoitrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
epi-Progoitrin is a naturally occurring glucosinolate found in various plants, particularly in the seeds of Crambe abyssinica and Brassica species . It is a stereoisomer of progoitrin, differing in the configuration at the carbon bearing the allylic hydroxy group . Glucosinolates like epiprogoitrin are known for their role in plant defense mechanisms and their potential health benefits in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
epi-Progoitrin can be synthesized through the enzymatic hydrolysis of its precursor glucosinolate, progoitrin, using myrosinase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of epiprogoitrin involves the extraction of glucosinolates from plant sources, followed by purification using chromatographic techniques . High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify epiprogoitrin from other glucosinolates .
Chemical Reactions Analysis
Types of Reactions
epi-Progoitrin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of epigoitrin.
Oxidation: Can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert epiprogoitrin to its corresponding thiol derivatives.
Common Reagents and Conditions
Myrosinase: Used for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Epigoitrin: Formed from hydrolysis.
Sulfoxides: Formed from oxidation.
Thiol Derivatives: Formed from reduction.
Scientific Research Applications
epi-Progoitrin has several scientific research applications:
Chemistry: Used as a model compound to study glucosinolate metabolism and enzymatic hydrolysis.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Studied for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural pesticides and plant growth regulators.
Mechanism of Action
epi-Progoitrin exerts its effects through the activation of various molecular pathways. It is hydrolyzed by myrosinase to produce epigoitrin, which can further interact with cellular targets . The hydrolysis products of epiprogoitrin are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes . This mechanism is crucial for its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Progoitrin: The stereoisomer of epiprogoitrin.
Sinigrin: Another glucosinolate with similar biological activities.
Gluconapin: A related glucosinolate found in Brassica species.
Uniqueness
epi-Progoitrin is unique due to its specific stereochemistry, which influences its biological activity and metabolic pathways . Its distinct configuration at the allylic hydroxy group differentiates it from progoitrin and affects its interaction with enzymes and molecular targets .
Properties
Molecular Formula |
C11H19NO10S2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
Isomeric SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
![5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1234669.png)
